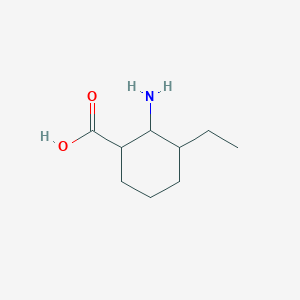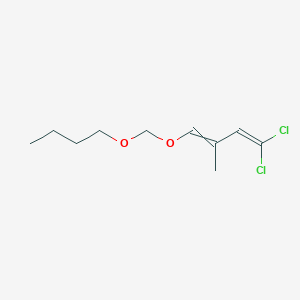
(3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid: is a complex organic compound with a molecular formula of C15H28BNO7Si and a molecular weight of 373.28 g/mol . This compound is characterized by the presence of boronic acid, a nitrophenyl group, and a trimethoxysilylpropoxy group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Trimethoxysilylpropoxy Group: This step involves the reaction of a suitable precursor with trimethoxysilane under controlled conditions to form the trimethoxysilylpropoxy group.
Introduction of the Hydroxy Group: The hydroxy group is introduced through a reaction with a suitable reagent, such as an alcohol or a hydroxy-containing compound.
Amination: The amino group is introduced through a reaction with an amine or an amino-containing compound.
Nitration: The nitrophenyl group is introduced through a nitration reaction using a nitrating agent such as nitric acid.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various halides, nucleophiles; reactions are conducted in suitable solvents with appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may produce amines or alcohols, and substitution may result in the formation of new functionalized derivatives .
Aplicaciones Científicas De Investigación
(3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of (3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The nitrophenyl group may participate in electron transfer reactions, contributing to the compound’s bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)boronic acid
- (3-(3-Trimethoxysilylpropoxy)propyl)amino)boronic acid
- (2-Nitrophenyl)boronic acid
Uniqueness
(3-((2-Hydroxy-3-(3-trimethoxysilylpropoxy)propyl)amino)-2-nitrophenyl)boronic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both boronic acid and nitrophenyl groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propiedades
Número CAS |
100345-02-6 |
|---|---|
Fórmula molecular |
C15H27BN2O9Si |
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
[3-[[2-hydroxy-3-(3-trimethoxysilylpropoxy)propyl]amino]-2-nitrophenyl]boronic acid |
InChI |
InChI=1S/C15H27BN2O9Si/c1-24-28(25-2,26-3)9-5-8-27-11-12(19)10-17-14-7-4-6-13(16(20)21)15(14)18(22)23/h4,6-7,12,17,19-21H,5,8-11H2,1-3H3 |
Clave InChI |
ZJNUZKUKOMDPKD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=CC=C1)NCC(COCCC[Si](OC)(OC)OC)O)[N+](=O)[O-])(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


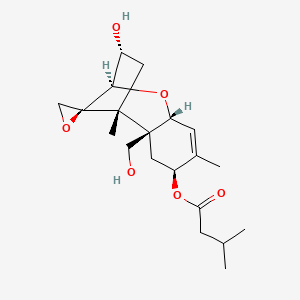
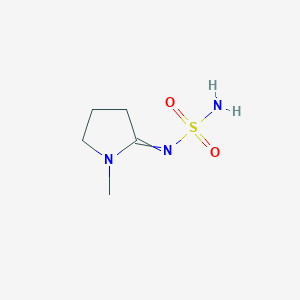

![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
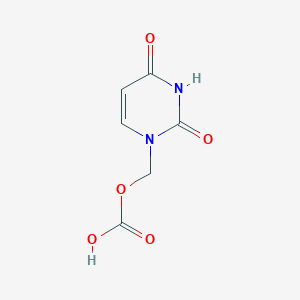
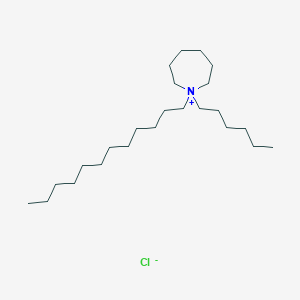
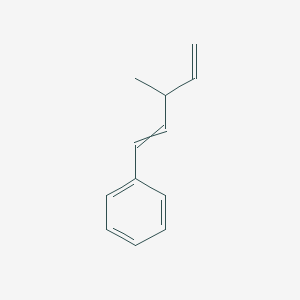
![Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane](/img/structure/B14324771.png)

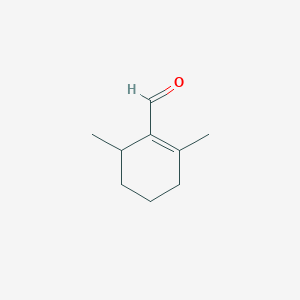
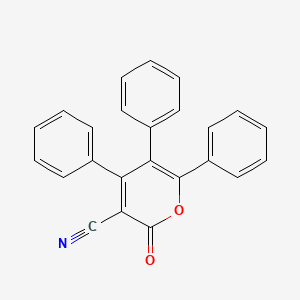
![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
